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Compound of Interest

Compound Name: 3,5-Dimethylphenylacetic acid

Cat. No.: B181087

An In-depth Technical Guide to 3,5-Dimethylphenylacetic Acid for Advanced Research &
Development

This guide provides an in-depth technical overview of 3,5-dimethylphenylacetic acid, tailored
for researchers, scientists, and professionals in drug development. The content is structured to
deliver not just data, but actionable insights grounded in established chemical principles,
focusing on the molecule's structure, synthesis, and application.

Section 1: Core Molecular and Physical Properties

3,5-Dimethylphenylacetic acid is a disubstituted aromatic carboxylic acid. Its utility as a
pharmaceutical intermediate stems from the specific arrangement of its functional groups: a
carboxylic acid moiety providing a reactive handle for amide or ester formation, and a dimethyl-
substituted phenyl ring that imparts specific steric and electronic properties to derivative
molecules.[1]

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is essential.
The following table summarizes the key identifiers for 3,5-dimethylphenylacetic acid.
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Identifier Value Source

2-(3,5-dimethylphenyl)acetic

IUPAC Name _ [2][3]
acid

CAS Number 42288-46-0 [2][4]15]

Molecular Formula C10H1202 [31[6]

Molecular Weight 164.20 g/mol [3161[7]
HDNBKTWQBJJYPD-

InChl Key [31[7]

UHFFFAOYSA-N

SMILES Cclcc(C)ee(CC(0)=0)c1 [7]

Molecular Structure

The molecular structure consists of an acetic acid group attached to the first carbon of the
methyl group on a 3,5-dimethylbenzene (m-xylene) ring. This substitution pattern is critical, as it
influences the molecule's reactivity and the conformational possibilities of its derivatives.

Caption: 2D Molecular Structure of 3,5-Dimethylphenylacetic Acid.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling,
storage, and reaction conditions. 3,5-Dimethylphenylacetic acid is a stable crystalline solid
under standard conditions.[1]

Property Value Source

White to cream crystalline

Appearance [41[5]
powder

Melting Point 98.5-104.5°C [4115]

Assay (Purity) >98.0% [4][5]

- More soluble in organic
Solubility , [1]
solvents than in water

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.rsc.org/suppdata/c5/ra/c5ra25296b/c5ra25296b1.pdf
https://m.chemicalbook.com/SpectrumEN_621-36-3_1HNMR.htm
https://www.rsc.org/suppdata/c5/ra/c5ra25296b/c5ra25296b1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/578922
https://en.wikipedia.org/wiki/Suzuki_reaction
https://m.chemicalbook.com/SpectrumEN_621-36-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_93-40-3_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_621-36-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_93-40-3_13CNMR.htm
https://www.researchgate.net/figure/H-NMR-spectrum-of-3-5-DFPBA-in-DMSO-solution_fig3_259091619
https://m.chemicalbook.com/SpectrumEN_621-36-3_1HNMR.htm
https://www.researchgate.net/figure/H-NMR-spectrum-of-3-5-DFPBA-in-DMSO-solution_fig3_259091619
https://www.researchgate.net/figure/H-NMR-spectrum-of-3-5-DFPBA-in-DMSO-solution_fig3_259091619
https://www.benchchem.com/product/b181087?utm_src=pdf-body
https://www.benchchem.com/product/b181087?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/suzuki-coupling-powerful-tool-boronic-acids-10-phenylanthracen-9-yl-boronic-acid-zr
https://pubchem.ncbi.nlm.nih.gov/compound/578922
https://en.wikipedia.org/wiki/Suzuki_reaction
https://pubchem.ncbi.nlm.nih.gov/compound/578922
https://en.wikipedia.org/wiki/Suzuki_reaction
https://pubchem.ncbi.nlm.nih.gov/compound/578922
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.nbinno.com/article/other-organic-chemicals/suzuki-coupling-powerful-tool-boronic-acids-10-phenylanthracen-9-yl-boronic-acid-zr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Section 2: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in drug development. While a
publicly available, peer-reviewed NMR spectrum for 3,5-dimethylphenylacetic acid is not
readily found, we can reliably predict its characteristic signals based on established
spectroscopic principles and data from its isomers.

Predicted *H NMR Analysis

The proton NMR spectrum is the primary tool for confirming the arrangement of protons in the
molecule. For 3,5-dimethylphenylacetic acid, we anticipate the following signals:

o Aromatic Protons: The three protons on the phenyl ring are chemically distinct. The proton at
position 2 (between the two methyl groups) will appear as a singlet, while the protons at
positions 4 and 6 will also produce a singlet (due to symmetry). We expect these signals to
appear in the aromatic region, typically around 6 6.9-7.1 ppm. The signal for the single
proton at the 2-position will likely be slightly downfield from the two equivalent protons at the
4 and 6 positions.

o Methylene Protons (-CHz-): The two protons of the methylene bridge between the phenyl
ring and the carboxyl group are chemically equivalent and will appear as a sharp singlet.
This signal is expected around & 3.6 ppm. This prediction is supported by data from the
isomeric 2,4-dimethylphenylacetic acid, which shows a singlet for its methylene protons at 6
3.61 ppm.[2]

o Methyl Protons (-CHs): The two methyl groups at positions 3 and 5 are chemically equivalent
due to the molecule's symmetry. Their six protons will produce a single, strong singlet. This
signal is anticipated in the upfield region, around & 2.3 ppm.

o Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often
broad. It will appear far downfield, typically above & 10-12 ppm, and its position can be
sensitive to solvent and concentration.

Predicted **C NMR Analysis

The carbon NMR spectrum provides complementary information about the carbon skeleton.
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e Carbonyl Carbon (-C=0): Expected to be the most downfield signal, typically > & 175 ppm.

o Aromatic Carbons: Six distinct signals are expected. The two carbons bearing methyl groups
(C3, C5) and the carbon attached to the acetic acid moiety (C1) will be quaternary and show
distinct shifts. The carbons bearing protons (C2, C4, C6) will also be distinguishable.

o Methylene Carbon (-CHz-): Expected around & 40-45 ppm.

o Methyl Carbons (-CHs): Expected in the upfield region, typically around & 20-22 ppm.

Section 3: Synthesis Methodology

A reliable and scalable synthesis is paramount for any compound intended for further
development. A well-established method for converting aryl methyl ketones into phenylacetic
acids is the Willgerodt-Kindler reaction.[8][9] This pathway is advantageous as the starting
material, 3,5-dimethylacetophenone, is commercially available.

The reaction proceeds by converting the ketone into a thioamide using sulfur and an amine
(typically morpholine), which is subsequently hydrolyzed to the desired carboxylic acid.[10]

Willgerodt-Kindler Reaction

3,5-Dimethylphenylacetic
( "
3,5-Dimethyl-
acetophenone

Click to download full resolution via product page

Caption: Workflow for the Synthesis of 3,5-Dimethylphenylacetic Acid.

Experimental Protocol: Willgerodt-Kindler Synthesis

This protocol is a self-validating system. Each step includes a rationale and a checkpoint to
ensure the reaction is proceeding as expected before moving to the next stage.
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e Step 1: Thioamide Formation

o Procedure: In a round-bottom flask equipped with a reflux condenser, combine 3,5-
dimethylacetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (1.5 eq).

o Causality: Morpholine acts as both a solvent and a reagent, forming an enamine with the
ketone. Sulfur acts as the oxidizing agent. The excess of reagents ensures the reaction
goes to completion.

o Execution: Heat the mixture to reflux (approx. 130-140°C) for 4-6 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC), observing the
disappearance of the starting ketone spot.

o Validation: A successful reaction is indicated by the formation of a new, more polar spot on
the TLC plate corresponding to the thioamide intermediate.

o Step 2: Isolation of Thioamide (Optional but recommended for purity)

o Procedure: After cooling, pour the reaction mixture into a beaker of cold ethanol. The
thioamide product will often precipitate.

o Causality: The thioamide is less soluble in cold ethanol than the unreacted starting
materials or byproducts, allowing for initial purification by crystallization.

o Execution: Collect the solid by vacuum filtration and wash with cold ethanol.
o Step 3: Hydrolysis to Carboxylic Acid

o Procedure: Transfer the crude or purified thioamide to a flask containing a 25-50%
agueous solution of sulfuric acid or a 20% solution of sodium hydroxide.

o Causality: Strong acid or base is required to hydrolyze the stable thioamide functional
group to the carboxylic acid (or its carboxylate salt).

o Execution: Heat the mixture to reflux for 8-12 hours until the evolution of H2S (rotten egg

smell) or ammonia ceases.
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o Validation: The completion of hydrolysis is confirmed by the cessation of gas evolution and
TLC analysis.

o Step 4: Product Isolation and Purification

o Procedure: Cool the reaction mixture. If basic hydrolysis was used, acidify with
concentrated HCI until the solution is acidic (pH < 2), which will precipitate the carboxylic
acid.

o Causality: The carboxylic acid is generally insoluble in acidic aqueous media, allowing it to
be isolated as a solid.

o Execution: Collect the crude solid product by vacuum filtration. Wash the solid with cold
water to remove inorganic salts.

o Final Purification: Recrystallize the crude product from a suitable solvent system (e.g.,
toluene or an ethanol/water mixture) to yield pure 3,5-dimethylphenylacetic acid. Purity
should be confirmed by melting point analysis and the spectroscopic methods described in
Section 2.

Section 4: Applications in Research and Drug
Development

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry. It serves as a
foundational building block for a vast array of pharmaceuticals.[11]

e As a Pharmaceutical Intermediate: The primary application of 3,5-dimethylphenylacetic
acid is as a key intermediate in the synthesis of more complex Active Pharmaceutical
Ingredients (APIs).[1] The carboxylic acid group is readily converted to amides, esters, or
other functional groups, while the 3,5-dimethylphenyl moiety provides a lipophilic region that
can be crucial for binding to biological targets.

 Structural Motif: Phenylacetic acid derivatives are found in drugs across various therapeutic
areas, including non-steroidal anti-inflammatory drugs (NSAIDs). The specific 3,5-dimethyl
substitution pattern can be used by medicinal chemists to fine-tune a drug candidate's
properties, such as:
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o Metabolic Stability: The methyl groups can block sites of potential metabolic oxidation,
increasing the drug's half-life.

o Receptor Binding: The steric bulk of the methyl groups can enforce a specific conformation
required for optimal interaction with a protein's binding pocket.

o Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can affect its
absorption, distribution, metabolism, and excretion (ADME) profile.

Section 5: Safety, Handling, and Storage Protocol

Adherence to safety protocols is mandatory when handling any chemical reagent. 3,5-
Dimethylphenylacetic acid is classified as an irritant.[3]

o Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab
coat, nitrile gloves, and chemical safety goggles.

e Handling:
o Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

o Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly
with water.[12]

o Wash hands thoroughly after handling.
o Storage:

o Store in a tightly sealed container in a cool, dry place away from incompatible materials
such as strong oxidizing agents.[6]

e Disposal:

o Dispose of waste material in accordance with local, state, and federal regulations. Do not
allow it to enter the environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3,5-Dimethylphenylacetic acid molecular structure and
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181087#3-5-dimethylphenylacetic-acid-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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